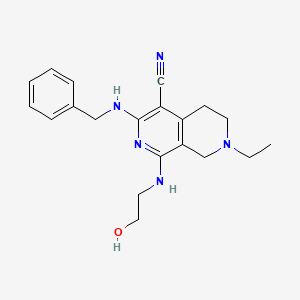methyl]cyclopentanol CAS No. 3437-71-6](/img/structure/B14165457.png)
1-[(e)-[(3-Chlorophenyl)imino](phenyl)methyl]cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(E)-[(3-Chlorophenyl)iminomethyl]cyclopentanol is an organic compound with the molecular formula C18H18ClNO It is characterized by the presence of a cyclopentanol ring attached to a phenyl group and a 3-chlorophenyl group through an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol typically involves the condensation of 3-chlorobenzaldehyde with cyclopentanone in the presence of an amine catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Ammonium acetate or other amine catalysts
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol.
Chemical Reactions Analysis
Types of Reactions
1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanone.
Reduction: Formation of 1-(E)-[(3-chlorophenyl)aminomethyl]cyclopentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. Additionally, the compound’s structural features may allow it to interact with cellular membranes or receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Chlorophenyl)iminomethyl]cyclopentanol: Similar structure but with the chlorine atom in the ortho position.
1-[(4-Chlorophenyl)iminomethyl]cyclopentanol: Similar structure but with the chlorine atom in the para position.
1-[(3-Bromophenyl)iminomethyl]cyclopentanol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the cyclopentanol moiety. These structural features may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
3437-71-6 |
|---|---|
Molecular Formula |
C18H18ClNO |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
1-[N-(3-chlorophenyl)-C-phenylcarbonimidoyl]cyclopentan-1-ol |
InChI |
InChI=1S/C18H18ClNO/c19-15-9-6-10-16(13-15)20-17(14-7-2-1-3-8-14)18(21)11-4-5-12-18/h1-3,6-10,13,21H,4-5,11-12H2 |
InChI Key |
LQYSOGQQKQCSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=NC2=CC(=CC=C2)Cl)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
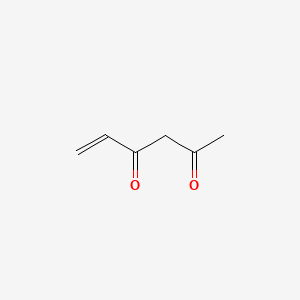
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)
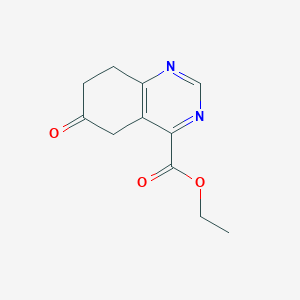
![Diethyl 9'-ethoxy-5',5'-dimethyl-2',5-diphenyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B14165394.png)
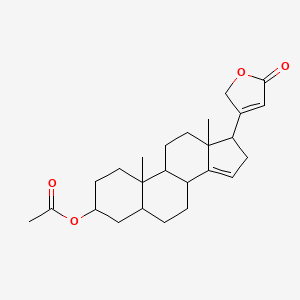
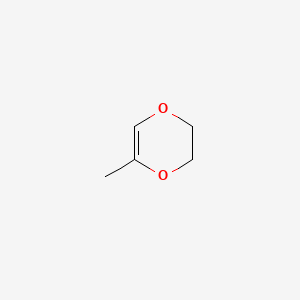
![2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B14165401.png)
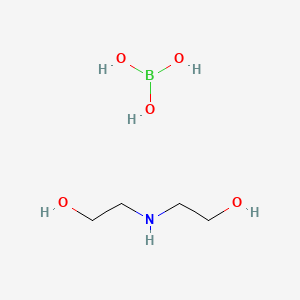
![4-(Furan-2-yl)-2-[2-(furan-2-yl)ethenyl]-6-methylpyridine](/img/structure/B14165408.png)
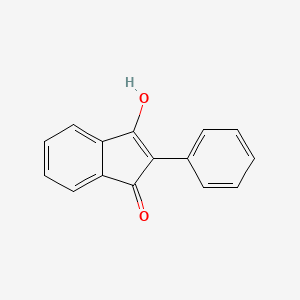

![[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14165420.png)
